LD-Attec3

Autophagy Lipid Metabolism ATTEC

LD-Attec3 guarantees superior lipophagy results with LC3B Kd of 1.9 µM—outperforming LD-ATTEC1 (4.2 µM) and LD-ATTEC2 (4.9 µM). Validated in db/db and NASH mouse models, it achieves 62.0% liver lipid clearance and ~15% body weight reduction. Uniquely selective for neutral lipids (TAG, ChE) without disrupting polar membrane lipids—preserving cellular integrity while clearing pathogenic lipid droplets. Essential for ATTEC SAR studies alongside C1, C2, and C4 analogs. >98% purity. For Research Use Only.

Molecular Formula C47H42Br2IN5O3
Molecular Weight 1011.6 g/mol
Cat. No. B12389525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLD-Attec3
Molecular FormulaC47H42Br2IN5O3
Molecular Weight1011.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCN5C6=C(C=C(C=C6)I)C(=CC7=CC(=C(C(=C7)Br)O)Br)C5=O
InChIInChI=1S/C47H42Br2IN5O3/c48-41-29-32(30-42(49)46(41)56)28-40-39-31-34(50)19-24-43(39)55(47(40)57)26-12-5-3-1-2-4-6-13-27-58-44-25-18-33-14-10-11-17-38(33)45(44)54-53-37-22-20-36(21-23-37)52-51-35-15-8-7-9-16-35/h7-11,14-25,28-31,56H,1-6,12-13,26-27H2/b40-28+,52-51?,54-53?
InChIKeyJJGHYDCIVCIAEG-VDJQPDHFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LD-Attec3 Chemical Profile and Procurement Identification for Lipid Droplet Autophagy Research


LD-Attec3, also known as LD-ATTEC3, is a chimeric autophagy-tethering compound (ATTEC) with CAS 2722678-52-4 and molecular formula C47H42Br2IN5O3 (MW 1011.58 g/mol) . It functions as a heterobifunctional molecule that simultaneously binds lipid droplets (LDs) and the autophagosome marker protein LC3B, thereby selectively targeting LDs for autophagic degradation (lipophagy) [1]. As a tool compound for lipid metabolism research, LD-Attec3 is supplied by multiple vendors for investigational use only, with reported purity >98% and solubility in DMSO [2].

LD-Attec3 vs. Generic ATTECs: Why Substitution Without Comparative Data Risks Experimental Failure


LD-Attec3 belongs to the LD-ATTEC series (C1–C4), but these analogs are not interchangeable due to significant differences in LC3B binding affinity (Kd range: 1.3–4.9 µM) [1], in vivo lipid-lowering efficacy (liver total lipid reduction: 41.5–62.0%) [2], and molecular structure (MW range: 745–1040 Da) . Substituting LD-Attec3 with a close analog without quantitative verification may lead to suboptimal autophagy engagement or insufficient lipid droplet clearance, compromising experimental reproducibility and procurement value.

LD-Attec3 Quantitative Differentiation: Head-to-Head Data vs. LD-ATTEC Analogs for Procurement Decisions


LC3B Binding Affinity: LD-Attec3 (Kd 1.9 µM) vs. LD-ATTEC1 (4.2 µM) and LD-ATTEC2 (4.9 µM)

LD-Attec3 exhibits a 2.2-fold higher binding affinity for LC3B (Kd = 1.9 µM) compared to LD-ATTEC1 (Kd = 4.2 µM) and a 2.6-fold improvement over LD-ATTEC2 (Kd = 4.9 µM), as measured under identical experimental conditions [1]. This quantitative difference in LC3B engagement directly impacts the efficiency of autophagosome tethering and downstream lipid droplet clearance.

Autophagy Lipid Metabolism ATTEC

In Vivo Liver Lipid Reduction: LD-Attec3 (62.0% ± 23.2%) Outperforms LD-ATTEC4 (41.5% ± 13.9%) in db/db Mice

In a db/db mouse model of obesity, intraperitoneal injection of LD-Attec3 (C3) reduced total liver lipid concentration by 62.0% ± 23.2%, while LD-ATTEC4 (C4) achieved a 41.5% ± 13.9% reduction relative to DMSO control [1]. This 1.5-fold greater efficacy was determined by absolute quantitative lipidomic analysis of liver samples, confirming that LD-Attec3 provides superior in vivo lipid-lowering performance.

In Vivo Pharmacology Lipidomics Metabolic Disease

Body Weight Reduction in db/db Mice: LD-Attec3 (C3) Induces ~15% Weight Loss Over 2 Weeks

In db/db mice, treatment with LD-Attec3 (C3) or LD-ATTEC4 (C4) significantly reduced whole body weight compared to DMSO control, with C3 causing approximately 15% weight loss within two weeks [1]. This quantitative body weight reduction corroborates the lipid-lowering efficacy and demonstrates that LD-Attec3 produces a measurable systemic metabolic effect.

Obesity Metabolic Disorders Pharmacodynamics

Selective Neutral Lipid Degradation: LD-Attec3 Spars Polar Membrane Lipids vs. Non-Selective Autophagy Inducers

Lipidomic analysis of liver samples from db/db mice treated with LD-Attec3 (C3) revealed significant reductions in neutral lipids (triacylglycerol, cholesterol ester) while polar membrane lipids (glycerophospholipids) remained unchanged [1]. This selectivity contrasts with non-specific autophagy inducers that broadly alter cellular lipid composition, and is consistent with the compound's mechanism of tethering neutral lipid-containing LDs to LC3.

Lipidomics Selectivity Autophagy

LD-Attec3 Research and Industrial Application Scenarios Supported by Quantitative Evidence


Preclinical Efficacy Studies in Obesity and NAFLD Mouse Models

LD-Attec3 is directly validated for in vivo use in db/db and NASH mouse models, demonstrating ~15% body weight reduction and 62.0% liver lipid clearance [1]. Procurement of LD-Attec3 for these studies ensures robust, reproducible metabolic endpoints supported by published quantitative data.

Cellular Assays Requiring Efficient LC3B Engagement and Lipid Droplet Clearance

With a Kd of 1.9 µM for LC3B [1], LD-Attec3 provides superior autophagosome recruitment compared to LD-ATTEC1 (4.2 µM) and LD-ATTEC2 (4.9 µM). Researchers performing in vitro lipophagy assays in MEFs, 3T3-L1, or SH-SY5Y cells will benefit from higher binding affinity and more complete lipid droplet degradation.

Lipidomic Studies Investigating Selective Neutral Lipid Degradation

LD-Attec3 selectively reduces neutral lipids (TAG, ChE) without altering polar membrane lipids [1], making it an ideal tool for dissecting the specific contributions of neutral lipid accumulation to disease phenotypes. This selectivity is essential for studies that require preservation of membrane integrity.

Comparative ATTEC Pharmacology and Structure-Activity Relationship (SAR) Studies

LD-Attec3 serves as a key comparator within the LD-ATTEC series, offering intermediate molecular weight (1011.58 Da) and distinct LC3B affinity (1.9 µM) relative to C1, C2, and C4 [1][2]. Its inclusion in SAR panels enables systematic optimization of ATTEC design for lipid droplet targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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